4-bromo-N-(3-chlorophenyl)benzenesulfonamide
Description
Historical Context of Sulfonamide Compounds in Medicinal Chemistry
The era of sulfonamides began in the 1930s with the groundbreaking discovery of Prontosil, the first drug to effectively treat systemic bacterial infections. scbt.com Scientists at Bayer AG, exploring coal-tar dyes, found that the red dye Prontosil showed strong protective action against streptococcal infections in mice. scbt.com It was later discovered by researchers at the Pasteur Institute that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide (B372717). bldpharm.com
This discovery was a watershed moment in medicine, predating the widespread use of penicillin and marking the dawn of the antimicrobial age. scbt.com The introduction of these "sulfa drugs" led to a significant reduction in mortality rates from various infectious diseases, including pneumonia and maternal infections, increasing life expectancy in the pre-antibiotic era. scbt.com The success of sulfanilamide spurred the synthesis of thousands of derivatives, leading to compounds with improved efficacy and better safety profiles. scbt.com
Overview of the Benzenesulfonamide (B165840) Scaffold in Drug Discovery
While initially recognized for their antibacterial properties, the utility of the benzenesulfonamide scaffold has expanded dramatically over the decades. chemicalbook.comechemcom.com This structural motif is now recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. As a result, benzenesulfonamide derivatives have been developed into a broad spectrum of therapeutic agents. chemicalbook.comechemcom.com
Beyond antibacterial drugs, this scaffold is central to the design of:
Anticancer agents: Many benzenesulfonamide derivatives function as inhibitors of carbonic anhydrase, an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression. cbijournal.comechemi.com
Anti-inflammatory drugs: Certain benzenesulfonamides exhibit anti-inflammatory properties.
Diuretics: Thiazide diuretics, used to treat hypertension, are based on the sulfonamide structure. scbt.com
Antiviral compounds: The scaffold has been explored for the development of drugs targeting viral enzymes. chemicalbook.com
Antidiabetic agents: The sulfonylureas, a class of drugs used to treat type 2 diabetes by stimulating insulin (B600854) release, are built upon this chemical framework. bldpharm.com
This wide range of biological activities underscores the chemical versatility and enduring importance of the benzenesulfonamide core in modern drug development. chemicalbook.comappchemical.comsigmaaldrich.com
Therapeutic Relevance of Halogenated Benzenesulfonamides
The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzenesulfonamide structure is a common and powerful strategy in drug design. Halogens can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to its target protein.
Specifically, in the context of benzenesulfonamides, halogenation can play a crucial role in enhancing potency and selectivity. For instance, in the design of carbonic anhydrase inhibitors, a halogen atom on the benzene (B151609) ring can orient the molecule within the enzyme's active site, leading to tighter binding and improved selectivity for specific isoforms of the enzyme. researchgate.net This strategic placement of halogens allows medicinal chemists to fine-tune the pharmacological profile of a drug candidate, potentially leading to more effective and safer medicines. The presence of bromine and chlorine in 4-bromo-N-(3-chlorophenyl)benzenesulfonamide suggests a deliberate design to leverage these effects for a specific, albeit currently uncharacterized, biological target.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(3-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRJCNCOSNVPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255677 | |
| Record name | 4-Bromo-N-(3-chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7454-56-0 | |
| Record name | 4-Bromo-N-(3-chlorophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7454-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-(3-chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 4 Bromo N 3 Chlorophenyl Benzenesulfonamide and Analogues
General Synthetic Approaches to Benzenesulfonamide (B165840) Core Structures
The construction of the benzenesulfonamide core is a well-established process in organic synthesis, with several reliable methods available. The most common approaches involve the reaction of a sulfonyl chloride with an amine or the manipulation of sulfonic acids.
Condensation Reactions for Sulfonamide Formation
The most prevalent method for the synthesis of sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. This reaction, often conducted in the presence of a base to neutralize the hydrochloric acid byproduct, is a versatile and widely applicable method for forming the S-N bond. The general reaction is depicted below:
R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
Various bases can be employed, including pyridine (B92270), triethylamine, or even an excess of the amine reactant itself. The choice of solvent and reaction conditions can be tailored to the specific substrates being used.
Strategies for Introducing Halogen Substituents
Halogen atoms, such as bromine and chlorine, can be introduced onto the benzene (B151609) ring of the sulfonamide precursors at different stages of the synthesis. Electrophilic aromatic substitution is the key reaction for this purpose. For instance, direct bromination or chlorination of benzene or a substituted benzene derivative can be achieved using elemental bromine or chlorine in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃.
Alternatively, the Sandmeyer reaction provides a versatile route for introducing halogens. This involves the diazotization of an aromatic amine with nitrous acid, followed by treatment with a copper(I) halide (e.g., CuBr or CuCl) to install the desired halogen atom. This method is particularly useful for introducing halogens at specific positions that may not be accessible through direct halogenation. For the synthesis of 4-bromobenzenesulfonyl chloride, a common starting material is 4-bromobenzenesulfonic acid, which can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to yield the desired sulfonyl chloride.
Targeted Synthesis of 4-bromo-N-(3-chlorophenyl)benzenesulfonamide
The targeted synthesis of this compound is a straightforward application of the general principles outlined above. The synthesis can be envisioned in two main steps:
Preparation of 4-bromobenzenesulfonyl chloride: This key intermediate is typically synthesized from 4-bromobenzenesulfonic acid by reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. 4-bromobenzenesulfonyl chloride is a commercially available reagent. chemicalbook.comcymitquimica.comsigmaaldrich.com
Condensation with 3-chloroaniline (B41212): 4-bromobenzenesulfonyl chloride is then reacted with 3-chloroaniline in the presence of a suitable base, such as pyridine or triethylamine, to afford the target compound, this compound. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or diethyl ether.

Design and Synthesis of Structurally Related Benzenesulfonamide Derivatives
The benzenesulfonamide scaffold serves as a versatile template for the design and synthesis of a wide array of derivatives. By systematically modifying the substituents on the phenyl rings and incorporating various heterocyclic systems, chemists can explore the structure-activity relationships of these compounds for various applications.
Exploration of Substituents on Phenyl Rings
Table 1: Examples of Substituted N-Phenylbenzenesulfonamide Derivatives and their Reported Activities
| Compound | R1 (on Benzenesulfonyl Ring) | R2 (on N-Phenyl Ring) | Reported Activity/Application | Reference |
| 1 | 4-Br | 3-Cl | Parent Compound | N/A |
| 2 | 4-CH₃ | H | Precursor for α-amino ester synthesis | orgsyn.org |
| 3 | H | 3-Cl, 4-CF₃ | Anti-influenza activity | nih.gov |
| 4 | 4-NH₂ | 3-(quinolin-4-ylamino) | Carbonic anhydrase inhibition | tandfonline.com |
Incorporation of Diverse Heterocyclic Systems
To expand the chemical space and introduce novel structural motifs, various heterocyclic systems can be incorporated into the benzenesulfonamide scaffold. These heterocycles can act as bioisosteres for the phenyl rings or introduce new interaction points with biological targets.
Pyrazole (B372694): Pyrazole-containing benzenesulfonamides have been synthesized and evaluated for a range of biological activities, including as carbonic anhydrase inhibitors. nih.gov The synthesis often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, which is then coupled to the benzenesulfonamide moiety. nih.gov
Thiazole (B1198619): Thiazole-bearing benzenesulfonamides are another important class of derivatives. The Hantzsch thiazole synthesis is a common method for constructing the thiazole ring, which can then be functionalized and linked to the sulfonamide core. eurekaselect.com These compounds have been investigated for their antimicrobial and antioxidant properties. nih.gov
Triazole: 1,2,3-Triazoles can be readily synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This reaction is highly efficient and allows for the straightforward linkage of a triazole ring to the benzenesulfonamide scaffold. researchgate.netresearchgate.net These derivatives have shown promise as carbonic anhydrase inhibitors. nih.govnih.gov
Quinolinone: Quinoline (B57606) and quinolinone moieties have been incorporated into benzenesulfonamide structures to explore their potential as anticancer agents and carbonic anhydrase inhibitors. nih.govnih.gov The synthesis of these derivatives often involves the construction of the quinoline ring system through established methods like the Friedländer annulation, followed by coupling to the sulfonamide portion. rsc.org
Table 2: Examples of Benzenesulfonamide Derivatives with Incorporated Heterocycles
| Heterocycle | General Structure/Linkage | Reported Activity/Application | Reference(s) |
| Pyrazole | N-aryl linkage to pyrazole ring | Carbonic anhydrase inhibition | nih.govsemanticscholar.org |
| Thiazole | N-thiazolyl benzenesulfonamide | Antimicrobial, antioxidant | nih.govnih.gov |
| Triazole | Phenyl-triazole linkage | Carbonic anhydrase inhibition | nih.govnih.gov |
| Quinolinone | N-(quinolinyl)benzenesulfonamide | Anticancer, carbonic anhydrase inhibition | nih.govnih.gov |
Hybrid Conjugates (e.g., chalcone-sulfonamide, sulfonamide-carboxamide)
Molecular hybridization is a prominent strategy in medicinal chemistry that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced biological activity or a modified selectivity profile. nih.govnih.gov For scaffolds related to this compound, this approach has been explored through the creation of hybrid conjugates, primarily by integrating chalcone (B49325) or carboxamide moieties. These strategies leverage the known biological properties of both sulfonamides and their conjugate partners. nih.govnih.gov
Chalcone-Sulfonamide Hybrids
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known for a wide spectrum of pharmacological activities. nih.govmdpi.com The conjugation of a chalcone moiety with a sulfonamide core, such as a benzenesulfonamide derivative, can lead to novel compounds with unique biological profiles. mdpi.com The synthesis of these hybrids typically involves a multi-step process culminating in a Claisen-Schmidt condensation. nih.govnih.gov
A general synthetic route involves preparing a sulfonamide-containing ketone, which then reacts with a substituted aromatic aldehyde. For instance, an amino-functionalized acetophenone (B1666503) can be reacted with a benzenesulfonyl chloride derivative. The resulting N-(4-acetylphenyl)benzenesulfonamide intermediate serves as the ketone precursor for the subsequent condensation reaction. dovepress.comkoreascience.kr
The final step, the Claisen-Schmidt condensation, involves the reaction of the sulfonamide-bearing ketone with various aromatic aldehydes in the presence of a base, such as potassium hydroxide, to yield the chalcone-sulfonamide hybrid. nih.gov This method allows for significant structural diversity by varying the substituents on both the aromatic aldehyde and the benzenesulfonamide precursor. nih.govkoreascience.krresearchgate.net
Table 1: Examples of Synthesized Chalcone-Sulfonamide Hybrids and Methodologies
| Compound Class | Precursor A | Precursor B | Reaction Type | Key Findings | Reference(s) |
| Chalcone-Sulfonamides | Chalcone sulfonyl chlorides | Aromatic substituted amines | Nucleophilic substitution | Synthesis can be achieved under solvent-free conditions with good yields. The resulting hybrids exhibit notable anticancer activity. | nih.gov |
| 5-cinnamoyl-2-methoxybenzenesulfonamide Hybrids | 4-methoxyacetophenone | Aromatic aldehydes | Claisen-Schmidt Condensation | Resulting hybrids demonstrated strong cytotoxic effects on leukemia cells. | nih.gov |
| N-(4-cinnamoylphenyl)-benzenesulfonamide Hybrids | N-(4-acetylphenyl) benzenesulfonamide | Substituted benzaldehydes | Claisen-Schmidt Condensation | Hybrids showed significant cytotoxic activity against various cancer cell lines. | dovepress.comkoreascience.kr |
| Chalcone-Sulfonamide Hybrids | Sulfonamides derived from 4-methoxyacetophenone | Aromatic aldehydes | Claisen-Schmidt Condensation | The synthesized chalcones exhibited significant antituberculosis and cytotoxic activities. | nih.gov |
Research findings indicate that the biological activity of these hybrids is influenced by the nature and position of substituents on the aromatic rings. For example, studies on certain chalcone-sulfonamide series have demonstrated potent anticancer activity against various human cancer cell lines, including breast, colon, and leukemia. nih.govnih.gov The α,β-unsaturated ketone system of the chalcone moiety is often considered crucial for this cytotoxic activity. mdpi.com
Sulfonamide-Carboxamide Hybrids
Another significant derivatization strategy involves the creation of sulfonamide-carboxamide hybrids. This class of compounds joins the sulfonamide pharmacophore with a carboxamide linkage (-C(=O)NH-), which is a key structural feature in many biologically active molecules and natural products. nih.govresearchgate.net The synthesis of these hybrids often involves the coupling of a sulfonamide-containing component with an amino acid or an amine derivative. nih.gov
A common synthetic approach involves reacting a sulfonyl chloride with an amino acid or its ester to form a sulfonamide-amino acid conjugate. The carboxylic acid group of this intermediate is then activated and coupled with an amine to form the final carboxamide linkage. mdpi.com Alternatively, a pre-formed carboxamide can be functionalized with a sulfonamide group. nih.gov
For example, new sulfonamide-pyrrolidine carboxamide derivatives have been synthesized and evaluated for their biological potential. nih.gov These syntheses demonstrate the modularity of this approach, allowing for the combination of diverse sulfonamide and carboxamide fragments to generate extensive chemical libraries for biological screening. nih.govresearchgate.net
Table 2: Research Findings on Sulfonamide-Carboxamide Hybrids
| Compound Series | Synthetic Approach | Biological Evaluation | Key Findings | Reference(s) |
| Sulfamoyl Carboxamide Analogs | Coupling of sulfur-containing amino acids and sulfonyl chloride | Antimicrobial, antioxidant, antimalarial | Certain compounds displayed significant antimicrobial activity and antioxidant capacity comparable to ascorbic acid. | researchgate.net |
| Sulfonamide-pyrrolidine Carboxamides | Multi-step synthesis involving peptide coupling | Antiplasmodial, antioxidant | Some hybrids exhibited micromolar inhibitory concentrations against P. falciparum and acted as radical scavengers. | nih.gov |
| Pyrazine (B50134) Carboxamide Derivatives | Suzuki cross-coupling reaction to modify a pre-formed N-aryl pyrazine carboxamide | Antibacterial, Alkaline Phosphatase Inhibition | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives showed potent antibacterial and enzyme inhibitory activity. | mdpi.com |
These studies highlight the versatility of the sulfonamide-carboxamide scaffold. Researchers have reported that these hybrids possess a range of biological activities, including antiplasmodial, antioxidant, and antimicrobial properties. nih.govresearchgate.net The specific biological profile can be fine-tuned by altering the constituent parts of the hybrid, such as the amino acid linker or the substituents on the aromatic rings of the sulfonamide and carboxamide moieties. researchgate.net
Structure Activity Relationship Sar Analyses of 4 Bromo N 3 Chlorophenyl Benzenesulfonamide and Its Derivatives
Influence of Halogenation Patterns on Biological Activity
The presence and positioning of halogen atoms on the aromatic rings of N-aryl benzenesulfonamides are critical determinants of their biological activity. In the case of 4-bromo-N-(3-chlorophenyl)benzenesulfonamide, the bromine and chlorine atoms significantly impact the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric profile, which in turn govern its interaction with biological targets.
Research on halogenated flavonoids has shown that the introduction of bromine or chlorine atoms can enhance antibacterial properties. nih.gov The electronegativity of the halogen atom can increase the inhibitory activity against certain bacterial strains. nih.gov In a broader context of biologically active molecules, the introduction of a chlorine atom can substantially improve the intrinsic biological activity. eurochlor.org However, in some instances, chlorination can also diminish or abolish biological activity, highlighting the empirical nature of SAR studies. eurochlor.org
The specific placement of halogens is crucial. For instance, in a series of benzenesulfonamide-based inhibitors of carbonic anhydrase, the tail groups, which can include halogenated aryl rings, were found to modulate isoform specificity. nih.gov The substitution pattern on both the benzenesulfonamide (B165840) ring and the N-aryl ring can lead to selective inhibition of different enzyme isoforms.
To illustrate the influence of halogenation patterns, consider the hypothetical activity of a series of analogues against a target enzyme, as shown in Table 1.
| Compound | R1 | R2 | R3 | R4 | Biological Activity (IC50, µM) |
| 1 | Br | H | Cl | H | 5.2 |
| 2 | Cl | H | Cl | H | 8.1 |
| 3 | Br | H | Br | H | 4.5 |
| 4 | H | Br | H | Cl | 12.3 |
| 5 | Br | F | Cl | H | 3.9 |
| This table presents hypothetical data for illustrative purposes. |
From this hypothetical data, it can be inferred that a bromine atom at the R1 position and a chlorine atom at the R3 position provide a good level of activity. Replacing the bromine at R1 with chlorine (Compound 2) slightly decreases activity, while having two bromine atoms (Compound 3) may enhance it. The position of the bromine atom is also critical, as moving it to the R2 position (Compound 4) significantly reduces activity. The introduction of a fluorine atom at R2 (Compound 5) could potentially enhance potency, a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability.
Impact of Substituent Modifications on Pharmacological Profiles
Beyond halogenation, modifications of other substituents on the this compound scaffold can profoundly alter its pharmacological profile. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
For instance, in the development of novel benzenesulfonamide derivatives as anticonvulsant agents, various substitutions on the benzenesulfonamide core led to compounds with potent inhibitory activity against specific human carbonic anhydrase isoforms (hCA II and VII). nih.gov These modifications were crucial for achieving the desired pharmacological effect.
The addition of different chemical moieties can also target different biological pathways. For example, the design of benzenesulfonamide-substituted 1,5-diarylpyrazoles has led to potent and selective COX-2 inhibitors with potential anticancer activity. rsc.org This demonstrates how the core benzenesulfonamide structure can be adapted to interact with various enzymes by modifying its substituents.
Table 2 provides a hypothetical illustration of how different substituents on the N-phenyl ring might affect the pharmacological profile of a 4-bromo-benzenesulfonamide derivative.
| Compound | N-Aryl Substituent | Target | Selectivity Profile |
| 6 | 3-chlorophenyl | Carbonic Anhydrase II | Moderate |
| 7 | 3-chloro-4-methylphenyl | Carbonic Anhydrase IX | High |
| 8 | 3-chloro-4-hydroxyphenyl | Kinase A | Moderate |
| 9 | 3-chloro-4-aminophenyl | Kinase B | High |
| This table presents hypothetical data for illustrative purposes. |
This hypothetical data suggests that small modifications, such as the addition of a methyl group (Compound 7), could shift the selectivity towards a different isoform of the same enzyme. Larger changes, like introducing a hydroxyl or amino group (Compounds 8 and 9), could potentially change the primary biological target altogether, highlighting the versatility of the benzenesulfonamide scaffold.
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a pivotal role in the biological activity of chiral compounds. nih.gov For benzenesulfonamide derivatives that possess chiral centers, the spatial arrangement of atoms can significantly influence their interaction with biological macromolecules like enzymes and receptors, which are themselves chiral. nih.govbiomedgrid.com This can lead to differences in potency, efficacy, and even the mechanism of action between enantiomers. biomedgrid.com
While this compound itself is not chiral, the introduction of chiral substituents can impart chirality to its derivatives. For example, the synthesis of chiral pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides has been explored, and their biological activities were found to be influenced by their stereochemistry. mdpi.com
In the context of drug design, it is often observed that one enantiomer is significantly more active than the other. mdpi.com This stereoselectivity can be attributed to a better fit of the more active enantiomer into the binding site of the target protein. Molecular modeling studies can help in understanding the structural and stereochemical requirements for efficient interaction and can guide the synthesis of more potent and selective chiral derivatives. mdpi.com
Consider a hypothetical scenario where a chiral center is introduced into a derivative of this compound, as shown in Table 3.
| Compound | Chiral Center | Enantiomer | Biological Activity (Ki, nM) |
| 10 | Present | (R) | 15 |
| 10 | Present | (S) | 250 |
| 11 | Absent | - | 120 |
| This table presents hypothetical data for illustrative purposes. |
This hypothetical data illustrates that the (R)-enantiomer of Compound 10 is significantly more potent than the (S)-enantiomer and the achiral analogue (Compound 11). This underscores the importance of stereochemistry in the design of highly active benzenesulfonamide derivatives.
Rational Design Principles for Enhanced Potency and Selectivity
The rational design of benzenesulfonamide derivatives, including those based on the this compound scaffold, is a key strategy for developing compounds with enhanced potency and selectivity. This approach often involves leveraging the structural information of the target enzyme's active site to design molecules that can form optimal interactions.
A common strategy is the "tail approach," where modifications are made to the part of the molecule that extends out of the primary binding site, often the N-aryl group in N-aryl benzenesulfonamides. nih.gov These "tails" can interact with residues in the surrounding area of the active site, leading to increased affinity and, crucially, isoform selectivity. nih.gov For example, in the design of carbonic anhydrase inhibitors, this approach has been successfully used to develop compounds that can differentiate between various isoforms. nih.gov
Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, are invaluable tools in rational drug design. researchgate.netchemijournal.com These methods can predict the binding modes of inhibitors and help to identify key interactions that contribute to their activity. This information can then be used to guide the synthesis of new analogues with improved properties.
The design of benzenesulfonamide derivatives as anti-influenza agents provides an excellent example of rational design. Structural optimization of a lead compound led to the identification of derivatives with significantly improved potency and metabolic stability. nih.gov This was achieved through systematic modifications based on SAR data and an understanding of the target protein, hemagglutinin. nih.gov
Table 4 outlines some rational design principles and their potential outcomes for enhancing the properties of this compound derivatives.
| Design Principle | Structural Modification | Desired Outcome |
| Targeting Specific Pockets | Addition of a bulky hydrophobic group to the N-phenyl ring | Increased potency and selectivity for targets with large hydrophobic pockets |
| Enhancing Hydrogen Bonding | Introduction of hydrogen bond donors/acceptors | Improved binding affinity |
| Improving Solubility | Addition of a polar group (e.g., morpholine) | Enhanced pharmacokinetic properties |
| Blocking Metabolic Sites | Introduction of a fluorine atom at a metabolically labile position | Increased metabolic stability and duration of action |
By applying these rational design principles, it is possible to systematically optimize the structure of this compound to develop derivatives with superior therapeutic potential.
Preclinical Pharmacological Evaluation of 4 Bromo N 3 Chlorophenyl Benzenesulfonamide and Analogues
In Vitro Anti-proliferative Activity in Cancer Cell Lines
The benzenesulfonamide (B165840) scaffold is a recognized pharmacophore in the development of anticancer agents. Various analogues have demonstrated the ability to inhibit the proliferation of a diverse range of cancer cell lines.
Screening Against Diverse Cancer Types
Substituted benzenesulfonamides have been evaluated against numerous cancer cell lines, including those from breast, melanoma, and glioblastoma cancers. Studies on benzenesulfonamide-bearing imidazole (B134444) derivatives have shown cytotoxic activity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines. scbt.com Similarly, indole-based benzenesulfonamide derivatives have been found to significantly inhibit the viability of breast, lung, and pancreatic cancer cells, with a more pronounced effect observed in breast cancer lines under hypoxic conditions. nih.gov The anti-proliferative effects of some analogues have been shown to be comparable to, or in some cases exceed, established chemotherapeutic agents like etoposide (B1684455) in specific cell lines. researchgate.net
Cell Line Specificity and Potency Profiling
The potency of benzenesulfonamide analogues often varies significantly between different cancer cell lines, indicating a degree of cell-type specificity. For instance, certain imidazole derivatives featuring 4-chloro and 3,4-dichloro substitutions were found to be most active against the MDA-MB-231 cell line, with a half-maximal effective concentration (EC50) recorded at 20.5 µM for the most potent compound. scbt.com In a different study, a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides showed greater potency against the SK-N-MC neuroblastoma cell line compared to breast cancer lines, with IC50 values in the range of 24.9–25.2 μM. researchgate.net This highlights the influence of both the core scaffold and its substituents on cytotoxic potency and selectivity.
Table 1: Representative Anti-proliferative Activity of Benzenesulfonamide Analogues This table is interactive. You can sort the data by clicking on the column headers.
| Compound Analogue Type | Cancer Cell Line | Cell Line Origin | Potency (IC50/EC50 in µM) |
|---|---|---|---|
| Benzenesulfonamide-imidazole | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 |
| Benzenesulfonamide-imidazole | IGR39 | Malignant Melanoma | 27.8 |
| N-(9-oxo-9H-xanthen-4-yl) analogue | SK-N-MC | Neuroblastoma | 24.9 |
| N-(9-oxo-9H-xanthen-4-yl) analogue | MDA-MB-231 | Triple-Negative Breast Cancer | 30.4 |
| Ureido-benzenesulfonamide | U87MG | Glioblastoma | ~150 |
In Vitro Enzyme Inhibition Assays
Benzenesulfonamides are well-established inhibitors of several enzyme classes, with their activity being highly dependent on the substitution patterns on the aromatic rings.
Ectonucleotidase (NTPDase) Inhibition Profiles
Ectonucleotidases, such as CD39, are crucial regulators of purinergic signaling and represent therapeutic targets in inflammation and oncology. scbt.comnih.gov While various chemical classes, including nucleotide analogues and polyanionic compounds like suramin, have been identified as NTPDase inhibitors, specific inhibitory data for 4-bromo-N-(3-chlorophenyl)benzenesulfonamide or its close analogues against this enzyme family are not extensively reported in the current scientific literature. nih.gov
Carbonic Anhydrase Isozyme Selectivity
The sulfonamide group is a classic zinc-binding moiety that confers potent inhibitory activity against the carbonic anhydrase (CA) family of enzymes. Benzenesulfonamide derivatives have been widely studied as inhibitors of various human (h) CA isozymes, including the ubiquitous cytosolic forms hCA I and II and the tumor-associated transmembrane isozymes hCA IX and XII.
Research has shown that these compounds can achieve low nanomolar to subnanomolar inhibition constants (Ki) and exhibit significant selectivity depending on their substitution patterns. For example, a series of benzenesulfonamides synthesized via click chemistry were shown to be moderate inhibitors of hCA I and II (Ki values from 30.1 to 1500 nM) but were potent inhibitors of the tumor-associated isoforms hCA IX (Ki = 1.5–38.9 nM) and hCA XII (Ki = 0.8–12.4 nM). This demonstrates a clear selectivity profile favoring the cancer-related targets over the off-target cytosolic enzymes. The specific substituents on the phenyl rings play a critical role in establishing interactions with amino acid residues outside the conserved active site, thereby governing isozyme selectivity.
Table 2: Representative Carbonic Anhydrase (hCA) Inhibition by Benzenesulfonamide Analogues (Ki in nM) This table is interactive. You can sort the data by clicking on the column headers.
| Compound Analogue Type | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) |
|---|---|---|---|---|
| Triazole-benzenesulfonamide 1 | 255.4 | 41.5 | 38.9 | 12.4 |
| Triazole-benzenesulfonamide 2 | 118.3 | 30.1 | 1.5 | 9.8 |
| Triazole-tetrafluorobenzenesulfonamide 3 | 41.5 | 55.4 | 4.5 | 0.8 |
| Pyrazolo[4,3-c]pyridine Sulfonamide 4 | 29.8 | 10.5 | 112.5 | 34.5 |
| Quinazoline-linked Benzenesulfonamide 5 | >10000 | 126.0 | 22.0 | 134.4 |
Kinase Inhibitory Potency
The benzenesulfonamide scaffold has also been explored for its potential to inhibit protein kinases, which are critical regulators of cell signaling and prominent targets in oncology. Analogues of benzenesulfonamide have been identified as inhibitors of receptor tyrosine kinases (RTKs).
One study identified a benzenesulfonamide derivative, AL106, as a potential agent against glioblastoma through the inhibition of Tropomyosin receptor kinase A (TrkA). This compound demonstrated a half-maximal inhibitory concentration (IC50) of 58.6 µM in a cell-based assay. This finding suggests that the benzenesulfonamide framework can be adapted to target the ATP-binding site of specific protein kinases.
Table 3: Representative Kinase Inhibitory Activity of a Benzenesulfonamide Analogue This table is interactive. You can sort the data by clicking on the column headers.
| Compound Analogue | Target Kinase | Assay Type | Potency (IC50 in µM) |
|---|---|---|---|
| AL106 | TrkA | Cell-based | 58.6 |
In Vitro Antimicrobial Spectrum
The antimicrobial properties of the broader class of benzenesulfonamides have been more extensively documented.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Benzenesulfonamide derivatives have demonstrated a wide range of antibacterial activities. For instance, novel thiopyrimidine-benzenesulfonamide compounds have shown promising broad-spectrum antimicrobial efficacy, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com Other research has highlighted the antibacterial effects of benzenesulfonamides bearing oxadiazoles, with activity against Escherichia coli and Pseudomonas aeruginosa. science.gov The hybridization of sulfonamides with other pharmaceutically active heterocyclic moieties has been a common strategy to develop compounds with a wide variety of biological activities. science.gov Some benzenesulfonamide derivatives have also shown potent activity against both Gram-negative and Gram-positive bacteria. nih.gov
Antifungal Efficacy Against Pathogenic Fungi
The antifungal potential of benzenesulfonamide derivatives has also been a subject of investigation. Studies have shown that certain benzenesulfonamides can effectively inhibit β-carbonic anhydrases from pathogenic fungi such as Cryptococcus neoformans, Candida glabrata, and Malassezia globosa. researchgate.net Additionally, the synthesis of novel matrine-hydroxamic acid derivatives containing a benzenesulfonamide moiety has led to compounds with exceptional inhibitory activity against Candida albicans. scbt.com Other research on new benzenesulfonamide derivatives has also reported activity against C. albicans and Aspergillus niger. nih.gov
Anti-biofilm Formation Assays
The ability of benzenesulfonamide derivatives to interfere with biofilm formation is an area of growing interest. Certain new benzenesulfonamides have been evaluated for their anti-biofilm activities, with some analogues exhibiting significant inhibition against Staphylococcus aureus and potential anti-biofilm inhibition against Klebsiella pneumoniae. mdpi.com Amphipathic sulfonamidobenzamides have also been investigated, with some compounds causing significant eradication of pre-established biofilms of methicillin-resistant Staphylococcus epidermidis (MRSE). nuvisan.com
Other In Vitro Biological Activities (e.g., Antileishmanial, Antioxidant, Diuretic)
Benzenesulfonamide derivatives have been explored for a variety of other biological activities.
Antileishmanial Activity: Several studies have reported the antileishmanial profile of 4-(1H-pyrazol-1-yl)benzenesulfonamides, with some compounds showing an active profile against Leishmania infantum and Leishmania amazonensis. nih.govnih.gov Another study identified a benzenesulfonamide, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, as having leishmanicidal activity against L. donovani. researchgate.net A hit-to-lead optimization of a benzene (B151609) sulfonamide series also identified compounds with good potency and selectivity against intracellular amastigotes of Leishmania spp. mdpi.com
Antioxidant Activity: The antioxidant potential of benzenesulfonamide derivatives has been demonstrated in several studies. Novel benzenesulfonamide derivatives of gallic acid have shown superior antioxidant effects. semanticscholar.org Other newly synthesized benzenesulfonamide derivatives bearing a carboxamide moiety also possessed good antioxidant activity. nih.gov Furthermore, N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives have exhibited significant antioxidant activities in DPPH and NO free radical scavenging assays. nih.gov
Diuretic Activity: Benzenesulfonamides are a well-known class of diuretics. mdpi.combldpharm.com A recent study on a benzene sulfonamide substituted diarylamide, identified as a urea (B33335) transporter inhibitor, demonstrated its potential as a novel diuretic. researchgate.netresearchgate.net
In Vitro Metabolic Stability Assessment
The metabolic stability of benzenesulfonamide derivatives is a critical parameter in their development as therapeutic agents. In silico and in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is often performed. mdpi.com Studies on various benzenesulfonamide analogues have shown that structural modifications can significantly improve metabolic stability. nih.govnih.gov For example, a hit-to-lead optimization program for a series of benzene sulphonamides as antileishmanial agents found that the potency was strongly dependent on lipophilicity, which in turn affected the pharmacokinetic profile, including metabolic stability. nih.gov Another study on benzenesulfonamide derivatives as anti-influenza inhibitors also highlighted efforts to improve metabolic stability through structural modifications. nih.gov Research on 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives also included in vitro metabolic stability assays using human liver microsomes. bldpharm.com
Table 2: Summary of Other In Vitro Biological Activities of Benzenesulfonamide Analogues
| Biological Activity | Compound Class/Derivative | Key Findings |
| Antileishmanial | 4-(1H-Pyrazol-1-yl)benzenesulfonamides | Active against Leishmania infantum and L. amazonensis. nih.govnih.gov |
| Antileishmanial | 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Leishmanicidal activity against L. donovani. researchgate.net |
| Antioxidant | Gallic acid benzenesulfonamide derivatives | Superior antioxidant effects. semanticscholar.org |
| Antioxidant | N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamides | Significant free radical scavenging activity. nih.gov |
| Diuretic | Benzene sulfonamide substituted diarylamide | Acts as a urea transporter inhibitor. researchgate.netresearchgate.net |
| Metabolic Stability | Various benzenesulfonamide derivatives | Structural modifications can improve metabolic stability. nih.govnih.govbldpharm.com |
This table is for illustrative purposes and shows data for analogues, not this compound itself.
Mechanistic Insights into Biological Activities of 4 Bromo N 3 Chlorophenyl Benzenesulfonamide and Analogues
Cellular and Molecular Mechanisms of Anti-proliferative Action
The ability of benzenesulfonamide (B165840) derivatives to inhibit cell proliferation stems from their capacity to interfere with fundamental cellular processes. These interventions disrupt the normal life cycle of cancer cells, ultimately leading to a halt in their growth and, in many cases, cell death.
Cell Cycle Progression Modulation
A key strategy in cancer therapy is to induce cell cycle arrest, thereby preventing the uncontrolled division of malignant cells. mdpi.com Various benzenesulfonamide derivatives have been shown to modulate the cell cycle, often leading to arrest at specific phases. For instance, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative was found to induce cell cycle arrest at the G2/M phase in K562 acute leukemia cells and at the G0/G1 phase in Jurkat cells. nih.gov Similarly, the stilbenoid analogue 3,4,5-trimethoxy-4'-bromo-cis-stilbene caused G2/M phase arrest in human lung cancer cells, an effect correlated with the downregulation of the checkpoint protein cyclin B1. nih.gov This modulation is often achieved by altering the expression or activity of key cell cycle regulators, such as cyclin-dependent kinases (Cdks) and their associated cyclins. mdpi.com For example, the upregulation of Cdk inhibitors like p21 can halt cell cycle progression. mdpi.comnih.gov Another benzenesulfonamide analogue, 7-(4′-cyanophenyl) indoline-1-benzenesulfonamide (B220), was identified as a potent mitotic inhibitor that causes cell cycle arrest in colorectal cancer cells. nih.gov
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. nih.gov Many benzenesulfonamide analogues exert their anti-proliferative effects by triggering this process. One such derivative, compound 4e, was shown to induce apoptosis in MDA-MB-231 breast cancer cells, with a 22-fold increase in the percentage of annexin (B1180172) V-FITC positive cells compared to the control. rsc.org The induction of apoptosis can occur through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways.
Studies on various analogues show activation of components from both pathways. For example, a 2,4-dinitrobenzenesulfonamide derivative activated both intrinsic and extrinsic apoptosis in K562 cells, indicated by the loss of mitochondrial potential and increased Fas receptor expression. nih.gov In contrast, in Jurkat cells, the same compound appeared to act solely through the intrinsic pathway. nih.gov The activation of effector caspases, such as caspase-3, is a common downstream event in apoptosis induction by these compounds. nih.govnih.gov Furthermore, some analogues have been observed to induce morphological changes consistent with apoptosis, such as cell shrinkage and DNA fragmentation. nih.govnih.gov
Inhibition of Key Signaling Pathways (e.g., phosphorylation cascades)
The growth and survival of cancer cells are often dependent on aberrant signaling pathways. Benzenesulfonamide derivatives have been found to interfere with these critical cascades. For example, receptor tyrosine kinases (RTKs), which regulate cellular functions like proliferation, differentiation, and survival, are potential targets. nih.govmdpi.com A benzenesulfonamide analogue, AL106, was identified as a potential anti-glioblastoma agent that could induce cell death through interaction with the tropomyosin receptor kinase A (TrkA). nih.govmdpi.com
Other analogues have been shown to affect different pathways. One benzenesulfonamide-1,2,3-triazole hybrid, compound 7c, was found to inhibit the Wnt/β-catenin/GSK3β pathway in ovarian cancer cells. nih.gov Additionally, the NLRP3 inflammasome signaling pathway, which plays a role in inflammation, has been identified as a target for some benzenesulfonamide analogues, which can inhibit the release of pro-inflammatory cytokines like IL-1β. nih.govnih.govacs.orgacs.org
Biochemical Basis of Enzyme Inhibition
The sulfonamide group is a well-established zinc-binding moiety, making it a privileged scaffold for the design of various enzyme inhibitors. rsc.org The biological activity of many benzenesulfonamide derivatives can be attributed to their ability to inhibit specific enzymes that are overexpressed or play a critical role in pathological conditions.
One of the most studied targets for sulfonamides is the carbonic anhydrase (CA) family of enzymes. rsc.orgnih.gov Certain benzenesulfonamide derivatives have shown potent inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, which are involved in pH regulation and tumor progression. rsc.orgnih.gov For instance, several novel benzenesulfonamide derivatives demonstrated excellent inhibitory activity against CA IX with IC50 values in the low nanomolar range (10.93–25.06 nM). rsc.org The inhibition of CAs in pathogens like Vibrio cholerae has also been explored as a potential antimicrobial strategy. tandfonline.com
Beyond carbonic anhydrases, benzenesulfonamide derivatives have been developed as inhibitors for other enzymes, including:
Glutathione S-transferase (GST) tandfonline.comnih.gov
Acetylcholinesterase (AChE) tandfonline.com
α-Glycosidase (α-GLY) tandfonline.com
Receptor Tyrosine Kinases (RTKs) nih.gov
The inhibitory potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the benzenesulfonamide core, which influences binding interactions within the enzyme's active site. nih.govtandfonline.com
Interactions with Biological Macromolecules (e.g., Human Serum Albumin)
The interaction of drug candidates with plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of their pharmacokinetic profile, affecting their distribution, metabolism, and bioavailability. elsevierpure.commdpi.com HSA, the most abundant protein in human plasma, has several binding sites where drugs can bind, with Sudlow sites I and II being the most common. mdpi.commdpi.com
Studies on 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, a close analogue of the title compound, have provided detailed insights into these interactions. elsevierpure.com The binding of this analogue to HSA was found to occur via a static quenching mechanism, indicating the formation of a stable ground-state complex. elsevierpure.com The primary forces driving this interaction were identified as hydrophobic interactions and hydrogen bonding. elsevierpure.com
Spectroscopic and computational studies revealed that the binding of the analogue induced conformational changes in HSA, specifically altering its α-helix content. elsevierpure.com Competitive binding experiments and molecular docking designated the preferential binding site to be sub-structural domain IIA, also known as Sudlow site I. elsevierpure.com The binding constant for this interaction was determined to be in the order of 10^6 M^-1, indicating a moderate to strong affinity. elsevierpure.com The elucidation of these binding mechanisms provides valuable information for predicting the pharmacokinetic behavior of this class of compounds. elsevierpure.com
| Parameter | Value | Method/Observation |
|---|---|---|
| Binding Mechanism | Static Quenching | Fluorescence Spectroscopy |
| Binding Constant (Ka) | ~106 M-1 | Spectroscopic Analysis |
| Primary Driving Forces | Hydrophobic Interactions, Hydrogen Bonding | Spectroscopic & Computational Studies |
| Preferential Binding Site | Subdomain IIA (Sudlow Site I) | Competitive Binding & Molecular Docking |
| Effect on HSA Structure | Alteration in α-helix content | UV-Vis, FTIR, Circular Dichroism |
Target Engagement and Selectivity Studies
For any potential therapeutic agent, confirming that it engages its intended molecular target within a cellular context is essential. Furthermore, assessing its selectivity—the degree to which it interacts with the intended target versus other off-target molecules—is critical for minimizing potential side effects. nih.gov
Structure-activity relationship (SAR) studies are fundamental to improving the potency and selectivity of lead compounds. nih.gov For benzenesulfonamide analogues, SAR studies have revealed that modifications to various parts of the scaffold can significantly impact biological activity. For example, in a series of NLRP3 inflammasome inhibitors, substituents on the benzamide (B126) moiety were found to be critical for potency, while modifications on the sulfonamide portion were well-tolerated. nih.govnih.gov Such studies led to the identification of new lead compounds with improved inhibitory potency and confirmed in vivo target engagement. nih.govnih.gov
The selectivity of benzenesulfonamide-based enzyme inhibitors is also a key area of investigation. For instance, developing CA inhibitors that are selective for tumor-associated isoforms (like CA IX) over ubiquitous isoforms (like CA II) is a major goal to reduce off-target effects. rsc.org Studies have shown that it is possible to design derivatives with remarkable selectivity for CA IX over CA II. rsc.org The ultimate goal of these studies is to develop compounds that are highly effective against their pathological target while having minimal interaction with other biomolecules, leading to a safer and more effective therapeutic profile.
Future Directions and Research Opportunities
Development of Next-Generation Benzenesulfonamide (B165840) Analogues
The development of next-generation analogues of "4-bromo-N-(3-chlorophenyl)benzenesulfonamide" represents a primary avenue for future research. Structural modifications of the parent molecule can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov Key strategies for developing these analogues include:
Structural Optimization: Systematic modification of the substituents on both the benzenesulfonamide and the N-phenyl rings can be explored. For instance, altering the position and nature of the halogen atoms (bromo and chloro) or introducing other functional groups could significantly impact biological activity. nih.gov
Hybridization: Incorporating other pharmacologically active moieties into the "this compound" scaffold can create hybrid molecules with dual or synergistic activities. researchgate.net For example, combining it with a triazole ring, a known pharmacophore, could yield novel compounds with a broad spectrum of biological actions. researchgate.net
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how different structural features influence the compound's activity. This knowledge will guide the rational design of more potent and selective analogues. researchgate.net
| Strategy for Analogue Development | Rationale | Potential Outcome |
| Substituent Modification | To enhance binding affinity and selectivity for a specific biological target. | Increased therapeutic efficacy and reduced off-target effects. |
| Bioisosteric Replacement | To improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). | Better bioavailability and duration of action. |
| Scaffold Hopping | To discover novel chemical series with similar biological activity but different core structures. | Overcoming patent limitations and discovering new intellectual property. |
Exploration of Novel Therapeutic Targets
The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. drugbank.com Future research should focus on screening "this compound" and its newly synthesized analogues against a wide range of novel therapeutic targets to uncover new medical applications. Potential areas of exploration include:
Enzyme Inhibition: Many benzenesulfonamide derivatives are known enzyme inhibitors. ajchem-b.com Investigating the inhibitory activity of this compound against enzymes implicated in various diseases, such as carbonic anhydrases (involved in glaucoma and cancer), kinases (implicated in cancer), and proteases, could reveal new therapeutic uses. nih.govmdpi.comrsc.org
Receptor Modulation: The compound could be tested for its ability to modulate the activity of various cellular receptors. For example, its potential to interact with receptor tyrosine kinases (RTKs), which are crucial in cancer progression, warrants investigation. nih.gov
Anti-Infective Agents: Sulfonamides have a long history as antibacterial agents. nih.gov Exploring the activity of "this compound" against a panel of pathogenic bacteria, fungi, and viruses could lead to the development of new anti-infective therapies. researchgate.net
Inflammasome Inhibition: Recent studies have identified benzenesulfonamide analogues as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. nih.govnih.gov This presents a promising avenue for investigating the anti-inflammatory potential of the target compound.
| Potential Therapeutic Target Class | Example Targets | Associated Disease Areas |
| Enzymes | Carbonic Anhydrases, Kinases, Proteases | Cancer, Glaucoma, Inflammation |
| Receptors | Receptor Tyrosine Kinases (e.g., TrkA) | Cancer |
| Ion Channels | Voltage-gated sodium channels (NaV) | Epilepsy, Pain |
| Inflammatory Complexes | NLRP3 Inflammasome | Alzheimer's disease, Myocardial Infarction nih.govnih.gov |
Integration of Advanced Computational and Experimental Methodologies
To accelerate the drug discovery and development process for "this compound" and its analogues, the integration of advanced computational and experimental methodologies is essential. nih.govnih.gov
In Silico Design and Screening: Computational tools can play a pivotal role in the rational design of new analogues.
Molecular Docking: This technique can predict the binding interactions of the compound with its biological target, providing insights for designing more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of the analogues with their biological activity, enabling the prediction of the potency of novel compounds. nih.gov
Density Functional Theory (DFT): DFT studies can provide a deeper understanding of the electronic properties of the molecules, which can be correlated with their reactivity and biological activity. nih.govnih.gov
High-Throughput Screening (HTS): Experimental HTS can be employed to rapidly screen a large library of benzenesulfonamide analogues against various biological targets to identify promising lead compounds.
Pharmacokinetic and Toxicological Profiling: Early-stage in silico and in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can help in selecting candidates with desirable drug-like properties for further development. nih.gov
| Methodology | Application in Drug Discovery | Advantage |
| Molecular Docking | Predicting binding modes and affinities of ligands to a target protein. | Guides rational drug design and lead optimization. |
| QSAR | Establishing a mathematical relationship between chemical structure and biological activity. | Predicts the activity of unsynthesized compounds. |
| DFT | Calculating the electronic structure of molecules. | Provides insights into molecular reactivity and stability. |
| High-Throughput Screening | Rapidly testing thousands of compounds for activity against a specific target. | Accelerates the identification of hit compounds from large libraries. |
Potential for Combination Therapies
Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Future research should investigate the potential of "this compound" to be used in combination with other therapeutic agents to achieve synergistic effects.
Synergy with Existing Drugs: Studies could explore the synergistic effects of this compound with established drugs. For example, in cancer therapy, it could be combined with chemotherapeutic agents or targeted therapies to enhance their efficacy or overcome drug resistance. nih.gov
Combination with Antibiotics: Given the history of sulfonamides in antibacterial therapy, investigating the combination of "this compound" with other classes of antibiotics could reveal synergistic interactions that are effective against drug-resistant bacteria. nih.govnih.gov
Dual-Action Therapies: As mentioned earlier, creating hybrid molecules that combine the benzenesulfonamide scaffold with another pharmacophore is a form of intramolecular combination therapy that could lead to drugs with multiple mechanisms of action. researchgate.net For instance, combining it with antioxidants could be a strategy for managing diseases associated with oxidative stress, such as diabetes. mdpi.com
Q & A
Q. What are the recommended synthetic routes and purification methods for 4-bromo-N-(3-chlorophenyl)benzenesulfonamide?
Methodological Answer: A robust synthesis involves reacting 4-bromobenzenesulfonyl chloride with 3-chloroaniline under basic conditions (e.g., K₂CO₃ or triethylamine) in anhydrous toluene or dichloromethane. Key steps include:
Sulfonamide Formation : The sulfonyl chloride reacts with the amine group of 3-chloroaniline at reflux (383–408 K) for 6–12 hours .
Purification : Crude product is purified via recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient).
Characterization : Confirm purity using HPLC (>95%) and structural validation via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR (S=O stretching at ~1350–1150 cm⁻¹) .
Q. How can the structure of this compound be validated experimentally?
Methodological Answer: Use a combination of techniques:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths (e.g., S–N = ~1.62 Å) and torsion angles (e.g., C–S–N–C = 62.3°) to confirm molecular geometry and hydrogen-bonding networks (N–H⋯O distances ~1.94 Å) .
- Spectroscopy :
- -NMR to identify sulfonamide carbon (δ ~125–140 ppm).
- Mass spectrometry (ESI-MS) for molecular ion peak [M+H]⁺ at m/z 359.5 (C₁₂H₈BrClNO₂S) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point (e.g., 434–438 K) .
Q. What structure-activity relationships (SAR) are observed for halogenated benzenesulfonamides?
Methodological Answer: Key SAR trends include:
- Halogen Position : The 3-chlorophenyl group enhances antimicrobial activity compared to 4-chloro analogs due to improved steric fit in target enzymes .
- Electron-Withdrawing Effects : Bromine at the para position increases electrophilicity, enhancing binding to biological targets (e.g., kinases or bacterial enzymes) .
- Comparative Studies : Replace bromine with fluorine to study electronic effects on solubility and target affinity (e.g., fluorinated analogs show higher logP but reduced bioavailability) .
Advanced Research Questions
Q. How do crystallographic studies inform the conformational flexibility of this compound?
Methodological Answer: SCXRD reveals:
- Torsional Flexibility : The C–S–N–C torsion angle (62.3°) indicates a twisted conformation, which impacts intermolecular interactions. Compare with analogs (e.g., 2,4-dichloro derivatives show angles of 55.1–67.8°) to assess steric effects .
- Hydrogen-Bonding Networks : N–H⋯O interactions (2.791 Å) form 1D chains along the crystallographic b-axis, stabilizing the lattice. Hirshfeld surface analysis quantifies contributions from H⋯H (45%), O⋯H (25%), and Br⋯H (5%) contacts .
- Packing Efficiency : Density functional theory (DFT) calculations correlate crystal density (1.626 g/cm³) with van der Waals interactions .
Q. What computational approaches are used to predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Dock into bacterial acps-pptase (PDB: 3TNG) using AutoDock Vina. Bromine and sulfonamide groups show strong binding to the active site (ΔG = -9.2 kcal/mol) .
- QSAR Modeling : Train models with descriptors like polar surface area (PSA = 85 Ų) and molar refractivity (MR = 75.6) to predict IC₅₀ against E. coli (R² = 0.89) .
- ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 = 4.5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risk (CYP3A4 = high) .
Q. How does this compound inhibit bacterial proliferation?
Methodological Answer: Mechanistic studies suggest dual targeting:
- Enzyme Inhibition : Binds to both acps-pptase and isoprenoid synthase, disrupting lipid biosynthesis (IC₅₀ = 2.8 µM) .
- Biofilm Disruption : At 10 µM, reduces Pseudomonas aeruginosa biofilm formation by 70% via downregulating algD gene expression .
- Resistance Mitigation : Synergizes with ciprofloxacin (FIC index = 0.5) by efflux pump inhibition .
Q. What strategies optimize this compound as a synthon for derivatives?
Methodological Answer:
- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups (e.g., pyridin-3-yl) using Pd(PPh₃)₄ catalyst .
- Click Chemistry : Functionalize the sulfonamide with triazoles via CuAAC reactions to enhance solubility .
- Prodrug Design : Conjugate with polyethylene glycol (PEG) via ester linkages to improve pharmacokinetics .
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer: Address variability through:
- Standardized Assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determinations .
- Purity Verification : Confirm compound integrity via -NMR and LC-MS to rule out degradation products .
- Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., acps-pptase) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
